molecular formula C16H16N2O3S B8773656 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B8773656
M. Wt: 316.4 g/mol
InChI Key: CNCOHMSODKPDLL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with an ethoxy group and a 4-methylphenylsulfonyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides under basic conditions.

    Attachment of the 4-Methylphenylsulfonyl Group: This step involves sulfonylation reactions using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or sulfonyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has potential biological activities, including anti-cancer and anti-inflammatory properties, making it a subject of interest in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

3-ethoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H16N2O3S/c1-3-21-15-11-18(16-14(15)5-4-10-17-16)22(19,20)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3

InChI Key

CNCOHMSODKPDLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3(2H)-one (234 mg, 0.815 mmol) was dissolved in ethanol (8 mL). A few drops of concentrated sulfuric acid were added, and the mixture was heated at reflux for 5 hours. The mixture was then allowed to cool to room temperature. The mixture was then diluted with EtOAc, washed with saturated sodium bicarbonate solution, dried over sodium sulfate and concentrated. Flash 40 Biotage (40S cartridge, DCM) afforded 3-ethoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine (126 mg, 49%). 1H NMR (400 MHz, CDCl3) δ 8.42-8.45 m, 1H), 7.95-7.99 (m, 2H), 7.83-7.87 (m, 1H), 7.20-7.25 (m, 2H), 7.11-7.17 (m, 1H), 7.06 (s, 1H), 4.03-4.11 (m, 2H), 2.34 (s, 3H), 1.45-1.50 (m, 3H).
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8 mL
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